N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-4-14-9-15(21)20-17(19-14)23-11-16(22)18-10-13-7-5-12(2)6-8-13/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKSLRKEYKNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 2-thioacetamido-6-oxo-4-propylpyrimidine derivatives. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar thio-pyrimidine structures have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical in assessing their efficacy.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | 500 | 1000 | Klebsiella pneumoniae |
| Compound B | 250 | 500 | Pseudomonas aeruginosa |
These results suggest that modifications in the molecular structure can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, related compounds have demonstrated antiproliferative effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Carcinoma) | 15.5 |
| A549 (Lung Carcinoma) | 12.3 |
| HT29 (Colon Carcinoma) | 18.7 |
The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G1/S phase.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various synthesized thio-pyrimidine derivatives. The results showed that compounds with certain substituents exhibited enhanced activity against resistant strains of bacteria, indicating a potential pathway for developing new antibacterial agents .
- Investigation of Anticancer Properties : Another study focused on the anticancer properties of a series of pyrimidine derivatives, revealing that structural modifications significantly influenced their cytotoxicity against human cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include modifications to:
- Pyrimidine core substituents (position 4 and 6).
- Acetamide-linked aryl/alkyl groups .
Table 1: Structural and Functional Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
